molecular formula C12H10BrNO2 B604339 4-Bromo-3-methoxy-2-naphthamide CAS No. 860365-63-5

4-Bromo-3-methoxy-2-naphthamide

Cat. No.: B604339
CAS No.: 860365-63-5
M. Wt: 280.12g/mol
InChI Key: DMPPWKIGDYTFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-Bromo-3-methoxy-2-naphthamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bromine, sodium nitrite, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Bromo-3-methoxy-2-naphthamide can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its reactivity and applications.

Biological Activity

4-Bromo-3-methoxy-2-naphthamide is an organic compound classified as an amide, characterized by its unique molecular structure that includes a naphthalene ring and substituents such as bromine and methoxy groups. Its molecular formula is C22H21BrN2O2C_{22}H_{21}BrN_2O_2 with a molecular weight of 425.3 g/mol. Despite its intriguing structure, research on the biological activity of this compound is currently limited, with many aspects of its pharmacological properties still unexplored.

The compound features a carbonyl group linked to a nitrogen atom, making it a potential candidate for various chemical reactions and biological interactions. The presence of the bromine and methoxy groups suggests possible reactivity in biological systems, although specific mechanisms remain largely unknown due to insufficient research.

Lack of Biological Activity Data

As of now, there is minimal published data regarding the biological activity of this compound. Most available information indicates that its mechanism of action in biological systems has not been elucidated. The compound is available commercially for proteomics research, hinting at potential applications in protein interaction studies, but detailed studies are yet to be conducted.

Possible Applications

Given the structural characteristics of this compound, it may serve as an intermediate in synthesizing more complex molecules or as a probe in biological assays. The naphthamide group has been associated with various biologically active compounds, suggesting that further investigation could yield insights into its interactions with enzymes or receptors.

Comparative Analysis with Similar Compounds

To contextualize the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some notable analogs:

Compound NameSimilarity IndexKey Features
4-Bromo-N-methoxy-N-(4-dimethylphenyl)acetamide0.84Contains a dimethylphenyl group
3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide0.82Features a nitro group
4-Cyano-N-methoxy-N-methylbenzamide0.76Contains a cyano group
N-Methoxy-N-(4-bromophenyl)-2-naphthamide0.78Similar naphthalene structure
4-Bromo-N-propyl-1-naphthamide0.78Propyl substituent instead of methoxy

This comparison illustrates the uniqueness of this compound through its specific combination of functional groups and structural characteristics, which may influence its reactivity and biological activity differently compared to its analogs.

Virtual Screening and Computational Studies

Given the lack of empirical data on the biological effects of this compound, virtual screening methodologies could be employed to predict its interactions with various biological targets. This approach can help identify potential therapeutic applications or metabolic pathways influenced by this compound.

Experimental Studies

Future experimental studies should focus on:

  • In vitro assays : To evaluate cytotoxicity and potential therapeutic effects.
  • Enzyme interaction studies : To determine specific enzyme targets and inhibition mechanisms.
  • Animal models : To assess pharmacokinetics and pharmacodynamics in vivo.

Properties

IUPAC Name

4-bromo-3-methoxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-11-9(12(14)15)6-7-4-2-3-5-8(7)10(11)13/h2-6H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPPWKIGDYTFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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